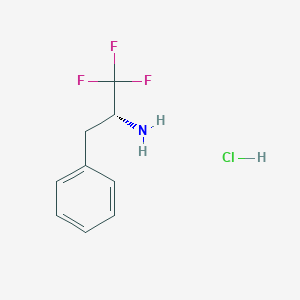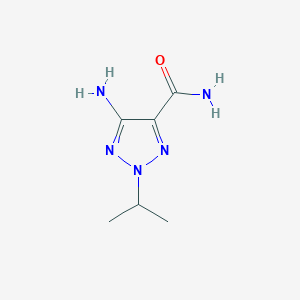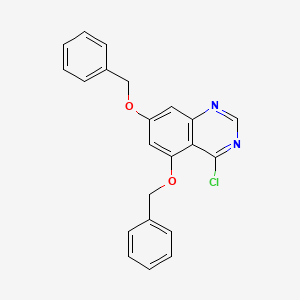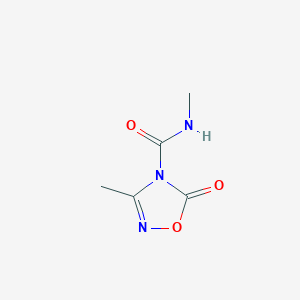
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
- Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient heat and mass transfer.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazoles.
科学研究应用
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide has several applications in scientific research, including:
Medicinal Chemistry: As a potential pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.
Biology: As a probe or reagent in biochemical assays and studies.
Industry: In the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
3,5-Dimethyl-1,2,4-oxadiazole: A closely related derivative with different substitution patterns.
5-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group attached to the oxadiazole ring.
Uniqueness
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its unique structure may lead to different reactivity and interactions compared to other oxadiazole derivatives.
属性
分子式 |
C5H7N3O3 |
|---|---|
分子量 |
157.13 g/mol |
IUPAC 名称 |
N,3-dimethyl-5-oxo-1,2,4-oxadiazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c1-3-7-11-5(10)8(3)4(9)6-2/h1-2H3,(H,6,9) |
InChI 键 |
KZWTWAPQIJPXDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=O)N1C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
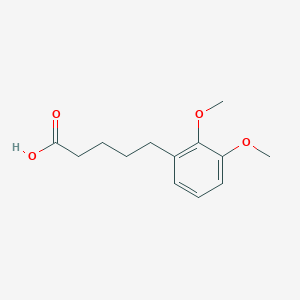
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
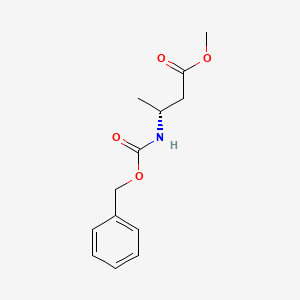
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)

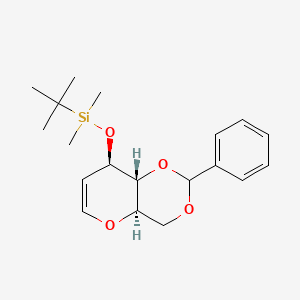
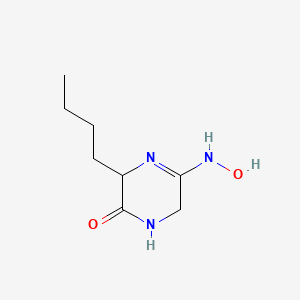
![2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B15245284.png)
